molecular formula C16H16O B14257586 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan CAS No. 376363-01-8

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan

Cat. No.: B14257586
CAS No.: 376363-01-8
M. Wt: 224.30 g/mol
InChI Key: FIQDVSMQGXYABM-UHFFFAOYSA-N
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Description

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan is a complex organic compound with a unique structure that combines elements of both naphthalene and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan typically involves multiple steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan apart from similar compounds is its unique combination of naphthalene and furan structures, which may confer distinct chemical and biological properties

Properties

CAS No.

376363-01-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-prop-1-en-2-yl-1H-benzo[e][1]benzofuran

InChI

InChI=1S/C16H16O/c1-11(2)16(3)10-14-13-7-5-4-6-12(13)8-9-15(14)17-16/h4-9H,1,10H2,2-3H3

InChI Key

FIQDVSMQGXYABM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CC2=C(O1)C=CC3=CC=CC=C23)C

Origin of Product

United States

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